molecular formula C10H17NO3 B1437481 Boc-2-Propargyl-L-glycinol CAS No. 763122-73-2

Boc-2-Propargyl-L-glycinol

Cat. No.: B1437481
CAS No.: 763122-73-2
M. Wt: 199.25 g/mol
InChI Key: AMHAWCRGUQTPAH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3. It is a derivative of L-glycinol with a propargyl group and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its functional groups and reactivity.

Biochemical Analysis

Biochemical Properties

Boc-2-Propargyl-L-glycinol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in organic synthesis and biochemistry

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, although detailed studies on its specific effects on different cell types are limited . It is hypothesized that this compound may affect cell signaling pathways by modulating the activity of certain enzymes and proteins, thereby influencing gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a Lewis acid, donating an electron pair to form covalent bonds with nucleophiles This property allows the compound to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in different conditions, including temperature and pH, can influence its long-term effects on cellular function . Studies on the temporal effects of this compound in in vitro and in vivo settings are limited, but it is essential to consider these factors when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . It is crucial to determine the optimal dosage for specific applications to avoid potential toxicity and ensure the desired biochemical effects. Studies on the dosage effects of this compound in animal models are necessary to establish safe and effective usage guidelines.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in metabolic flux and its effects on metabolite levels are areas of interest for researchers studying its potential applications in biochemistry and medicine. Understanding the metabolic pathways of this compound can provide insights into its mechanisms of action and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, impacting its biochemical activity and function. Detailed studies on the transport and distribution of this compound are necessary to understand its behavior in biological systems fully.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-Propargyl-L-glycinol typically involves the following steps:

  • Starting Material: The synthesis begins with L-glycinol as the starting material.

  • Propargylation: The hydroxyl group of L-glycinol is reacted with propargyl bromide or propargyl chloride in the presence of a base such as triethylamine to introduce the propargyl group.

  • Boc Protection: The amino group of the resulting propargyl-L-glycinol is then protected using Boc-anhydride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Boc-2-Propargyl-L-glycinol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions at the propargyl group can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and other oxidized derivatives, which have applications in organic synthesis.

  • Reduction Products: Amines, which can be further used in the synthesis of other bioactive compounds.

  • Substitution Products: Derivatives with different functional groups, which can be used in various chemical and pharmaceutical applications.

Scientific Research Applications

Boc-2-Propargyl-L-glycinol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and pathways due to its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infections.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Boc-2-Propargyl-L-glycinol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Boc-L-Propargylglycine: A structurally related compound with similar biological activities.

  • Propargylglycine: The parent compound from which Boc-protected derivatives are derived.

  • L-Glycinol: Another related compound without the propargyl group.

Uniqueness: Boc-2-Propargyl-L-glycinol is unique due to its Boc-protected amino group, which provides stability and reactivity in various chemical reactions. Its specific structural features also make it suitable for certain applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAWCRGUQTPAH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650659
Record name tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763122-73-2
Record name tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-2-Propargyl-L-glycinol
Reactant of Route 2
Boc-2-Propargyl-L-glycinol
Reactant of Route 3
Boc-2-Propargyl-L-glycinol
Reactant of Route 4
Reactant of Route 4
Boc-2-Propargyl-L-glycinol
Reactant of Route 5
Boc-2-Propargyl-L-glycinol
Reactant of Route 6
Boc-2-Propargyl-L-glycinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.